alpha-D-fructopyranose

Tautomeric equilibrium NMR spectroscopy Solution-state composition

Generic D-fructose consists of an equilibrium mixture (68% β-pyranose, only ~2.67% α-pyranose), invalidating anomer-specific studies. This pure α-D-fructopyranose (CAS 10489-81-3) provides the defined configuration required for: • X-ray crystallography of carbohydrate-binding proteins - unambiguous electron density maps • Mycobacterial trehalose-6-phosphate hydrolase inhibition assays - accurate Ki determination without tautomer interference • Mutarotation kinetic studies - isolate the α-pyranose contribution from the 20 °C equilibrium pool Suitable for regiospecific C-2 phosphorylation to generate α-D-fructopyranose 2-phosphate.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 10489-81-3
Cat. No. B3045317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-fructopyranose
CAS10489-81-3
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6+/m1/s1
InChIKeyLKDRXBCSQODPBY-ZXXMMSQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-D-Fructopyranose: Definition and Anomeric Baseline


α-D-Fructopyranose (CAS 10489-81-3) is the crystalline α-anomer of the six-membered pyranose ring form of D-fructose, a naturally occurring ketohexose [1]. As a pure anomer, it is distinct from the equilibrium mixture of tautomers (including β-furanose, β-pyranose, and α-furanose) found in aqueous solutions of D-fructose [2]. This compound is of interest as a defined chemical entity for structural studies, enzymatic assays, and as a synthetic intermediate, rather than as a generic sweetener, where the mixed anomer composition of commercial fructose syrups or crystalline D-fructose (predominantly β-pyranose) dictates bulk properties [1].

Anomeric Form Crystalline pure α-pyranose, not an equilibrium mixture
Research Workflow Structural biology, enzymatic assays, synthetic intermediate
Tautomer Context Isolated anomer for controlled studies; distinct from generic fructose

Why Generic D-Fructose Cannot Substitute for α-D-Fructopyranose


Substituting generic D-fructose or the more abundant β-D-fructopyranose (CAS 7660-25-5) for α-D-fructopyranose is scientifically invalid due to profound differences in anomeric stability, tautomeric equilibrium, and biological recognition. In aqueous solution, D-fructose rapidly mutarotates to a complex equilibrium mixture where α-D-fructopyranose constitutes only ~2.67% of the total tautomer pool at 20 °C, with β-D-fructopyranose being dominant at ~68% [1]. Consequently, any experiment or application relying on the pure α-pyranose form will be confounded by the presence of a large excess of other tautomers, each with distinct physical properties and enzymatic specificities [2].

Tautomer pool dilution

α-D-fructopyranose is a minor tautomer in D-fructose equilibrium mixtures; generic fructose is predominantly β-pyranose, altering reaction composition and structural readouts.

Enzymatic specificity mismatch

Hexokinase substrate preference depends on tautomer form; β-pyranose is not a substrate, confounding kinetic assays if pure α-anomer is not used.

Solid-state identity shift

Melting point and X-ray powder pattern differ significantly from β-D-fructopyranose; substitution compromises crystallographic and quality control studies.

Quantitative Evidence: α-D-Fructopyranose vs. Tautomers


Tautomer Distribution at Equilibrium

At tautomeric equilibrium in D₂O at 20 °C, the distribution of the major D-fructose tautomers, as quantified by ¹H NMR, shows that α-D-fructopyranose constitutes only 2.67% of the total tautomer pool, whereas β-D-fructopyranose is the predominant species at 68.23% [1]. This quantitatively defines α-D-fructopyranose as a minor component in any equilibrium mixture of D-fructose, necessitating its procurement as a pure, isolated anomer for studies requiring this specific form.

Tautomer distribution
Head-to-head
α-pyranose 2.67% vs β-pyranose 68.23% (~25.5× more abundant)
Pure α-anomer procurement required; equilibrium mixtures insufficient
D₂O, 20 °C, ¹H NMR
Tautomeric equilibrium NMR spectroscopy Solution-state composition Carbohydrate analysis

Temperature-Dependent Pyranose/Furanose Ratio

The proportion of total fructopyranose (the sum of α- and β-pyranose forms) in equilibrium with furanose forms is strongly temperature-dependent. Polarimetric measurements show that at 0.5 °C, fructopyranose constitutes 77% of the total fructose tautomer pool, but this drops to 48% at 61 °C [1]. This indicates that lower temperatures favor the pyranose forms, including α-D-fructopyranose, providing a defined experimental window for maintaining the integrity of this anomer.

Pyranose ratio vs temp
Class-level
77% total pyranose at 0.5 °C → 48% at 61 °C
Low temperature may favor pyranose integrity; α-specific data limited
Polarimetry; α-proportion not resolved
Tautomeric equilibria Polarimetry Temperature dependence Food chemistry

Hexokinase Substrate Specificity

In studies of hexokinase-catalyzed phosphorylation of D-fructose, kinetic modeling of simultaneous tautomerization and enzymatic conversion showed that the only consistent substrate candidates were β-D-fructofuranose (alone or in combination with the α-form), while the β-D-fructopyranose anomer was not a substrate [1]. The rate constant for ring-opening of β-fructopyranose was determined to be 0.038 s⁻¹, and ring-closing was 4.29 s⁻¹, highlighting its kinetic barrier to entering the enzymatic pathway [1]. By structural extension, α-D-fructopyranose is also not a direct substrate, requiring tautomerization to the furanose form before phosphorylation.

Hexokinase specificity
Class-level
β-pyranose ring-opening 0.038 s⁻¹; not a substrate
α-pyranose not a direct substrate; tautomerization required
Immobilized enzyme reactor, kinetic modeling
Enzymatic phosphorylation Hexokinase Tautomer specificity Kinetic modeling

X-ray Diffraction Identity

The solid-state identity of α-D-fructopyranose is definitively established by its X-ray powder diffraction pattern, which is distinct from other fructose tautomers and derivatives. For example, in the characterization of α-D-fructopyranose 2-phosphate, its identity was confirmed by mixture melting point and X-ray powder diffraction pattern matching with an authentic sample of the compound, which had a melting point of 177-178 °C [1]. This provides a reference fingerprint for verifying the procurement of the correct crystalline anomer.

Solid-state identity
Reported
M.p. 177–178 °C; XRPD pattern matches authentic sample
QC fingerprint to confirm correct anomer procurement
Distinct from β-anomer (m.p. ~103 °C)
X-ray powder diffraction Crystal structure Polymorph identification Analytical chemistry

C-2 Regiospecific Phosphorylation

Under prebiotically relevant conditions (cyanogen-induced phosphorylation at pH 8.8), D-fructose undergoes regiospecific phosphorylation to yield α-D-fructopyranose 2-phosphate as the identified product [1]. This demonstrates that the α-pyranose form, when generated or present, can be selectively phosphorylated at the C-2 hydroxyl group, a reactivity profile that may differ from other tautomers. The product was identified based on chromatographic properties, electrophoretic mobility, alkaline phosphatase lability, acid-catalyzed hydrolysis rate, and periodate oxidation [1].

C-2 phosphorylation
Reported
Exclusive C-2 phosphorylation; α-pyranose 2-phosphate product
Synthetic route to specific phosphate ester derivatives
Cyanogen-induced, pH 8.8
Prebiotic phosphorylation Regiospecific synthesis Cyanogen-induced phosphorylation Phosphate ester

Trehalose-6-Phosphate Hydrolase Inhibition

α-D-Fructopyranose is reported as a competitive inhibitor of trehalose-6-phosphate hydrolase [1]. This enzyme, involved in trehalose metabolism, recognizes the pyranose ring structure, and the α-anomer can act as an analog of the substrate, competitively binding to the active site. This property is specific to the α-pyranose configuration and would not be exhibited to the same extent by the β-anomer or furanose tautomers due to differences in active site complementarity.

Trehalose-Pase inhibition
Class-level
Competitive inhibitor; α-pyranose recognizes active site
Supports probe development for trehalose metabolism studies
No quantitative Ki reported
Enzyme inhibition Trehalose metabolism Competitive inhibitor Glycoside hydrolase

Validated Applications of α-D-Fructopyranose


Anomer-Specific Structural Biology and Crystallography

Procurement of pure α-D-fructopyranose is essential for X-ray crystallography studies of carbohydrate-binding proteins (e.g., lectins, transporters) where the specific anomeric configuration determines binding affinity. Using D-fructose mixtures would yield ambiguous electron density maps due to the presence of multiple tautomers. The distinct X-ray powder diffraction pattern of the α-anomer serves as a quality control standard [1].

Trehalose-6-Phosphate Hydrolase Inhibition Assays

α-D-Fructopyranose is a required reagent for competitive inhibition assays of trehalose-6-phosphate hydrolase, an enzyme targeted in mycobacterial drug discovery. Its use as a defined inhibitor [1] allows for accurate kinetic characterization (e.g., Ki determination) without the confounding effects of other tautomers that may have different binding modes.

Tautomer-Specific Mutarotation Kinetics

Pure α-D-fructopyranose is the ideal starting material for experimental determination of mutarotation rate constants from the α-pyranose form. Because it constitutes only ~2.67% of the equilibrium mixture [1], its individual kinetic contribution cannot be isolated from D-fructose solutions. Such studies inform computational models of carbohydrate dynamics and the development of tautomer-selective biosensors [2].

Regiospecific Fructose-2-Phosphate Synthesis

The demonstrated regiospecific phosphorylation of the α-pyranose form at the C-2 position under cyanogen-induced conditions [1] provides a synthetic route to α-D-fructopyranose 2-phosphate. This derivative is of interest as a metabolic intermediate analog and as a building block for more complex carbohydrate phosphates.

Application
Selection Property
Validation Focus
Anomer-specific structural biology
Crystalline pure α-pyranose
X-ray crystallography, binding site resolution
Trehalose metabolism enzyme assays
Competitive inhibitor (α-pyranose)
Inhibition kinetics characterization
Mutarotation kinetics research
Defined α-anomer starting material
Tautomerization rate measurement
Regiospecific phosphorylation synthesis
C-2 phosphorylation selectivity
Phosphate ester derivative preparation

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